1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide
Description
1-(Benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is characterized by the presence of a benzenesulfonyl group, a naphthalene ring, and a piperidine carboxamide moiety, making it a unique and versatile molecule in various scientific research fields.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(23-20-14-8-10-17-9-4-5-13-19(17)20)21-15-6-7-16-24(21)28(26,27)18-11-2-1-3-12-18/h1-5,8-14,21H,6-7,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUYZVAKXVBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride, naphthalen-1-amine, and piperidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The benzenesulfonyl chloride reacts with naphthalen-1-amine to form the intermediate benzenesulfonamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to increase yield and purity. Common solvents used include dichloromethane and acetonitrile, while catalysts like palladium or copper may be employed to facilitate the reactions .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium or copper. Major products formed from these reactions include sulfone derivatives, amine derivatives, and sulfonate esters .
Scientific Research Applications
1-(Benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme involved in tumor growth and metastasis . The molecular targets and pathways involved in its mechanism of action include enzymes, receptors, and signaling pathways related to cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide can be compared with other similar compounds, such as:
Benzenesulfonic acid: A simpler sulfonamide with similar antibacterial properties but lacking the complex structure of the naphthalene and piperidine moieties.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of various sulfonamides and sulfonate esters.
Sulfanilic acid: Another sulfonamide with applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its complex structure, which imparts specific biological activities and makes it a valuable compound in scientific research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
